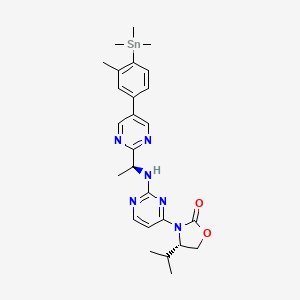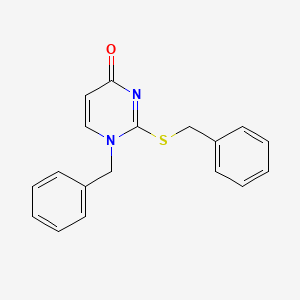
1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with benzyl and benzylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one typically involves the reaction of pyrimidine derivatives with benzyl halides and thiols. A common method includes:
Starting Materials: Pyrimidine-4(1H)-one, benzyl bromide, and benzyl mercaptan.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The pyrimidine-4(1H)-one is first reacted with benzyl bromide to form 1-benzylpyrimidin-4(1H)-one. This intermediate is then treated with benzyl mercaptan under similar conditions to yield the final product.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one largely depends on its specific application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, thereby inhibiting their activity.
Pathways Involved: Modulating signaling pathways involved in cell proliferation, apoptosis, or other cellular processes.
Comparación Con Compuestos Similares
1-Benzyl-2-(methylthio)pyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of a benzylthio group.
1-Benzyl-2-(phenylthio)pyrimidin-4(1H)-one: Similar structure but with a phenylthio group instead of a benzylthio group.
Uniqueness: 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one is unique due to the presence of both benzyl and benzylthio groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced activity or selectivity.
Propiedades
Número CAS |
6146-26-5 |
|---|---|
Fórmula molecular |
C18H16N2OS |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-benzyl-2-benzylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C18H16N2OS/c21-17-11-12-20(13-15-7-3-1-4-8-15)18(19-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Clave InChI |
PMWNVIARNYUXBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=CC(=O)N=C2SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


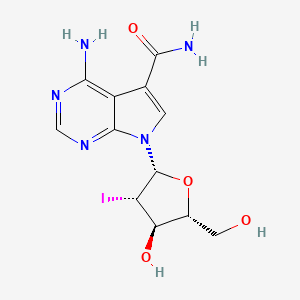
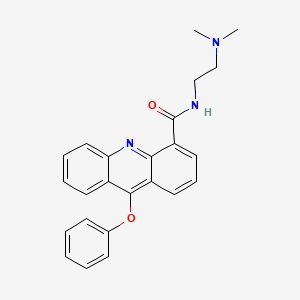
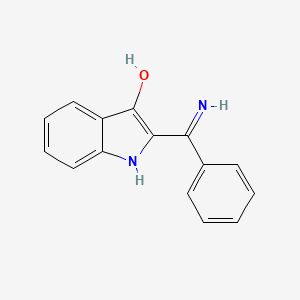
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
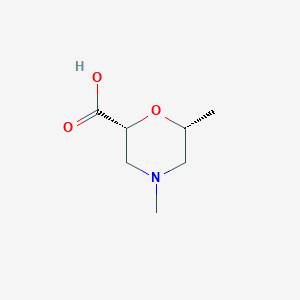
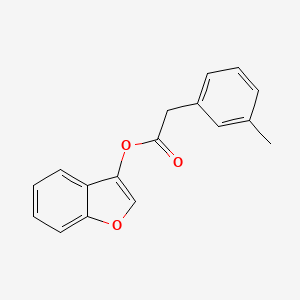

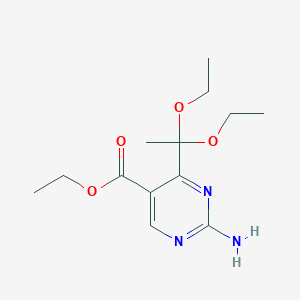

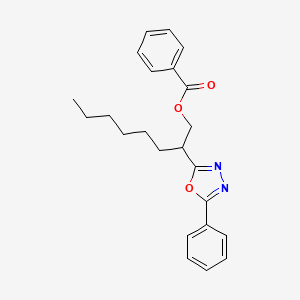
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)

